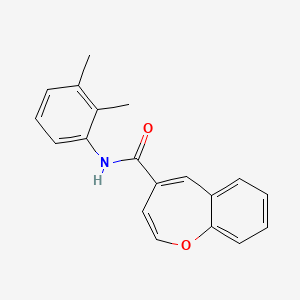

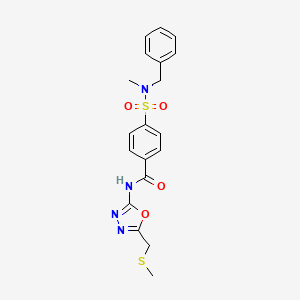

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the methoxy group might undergo demethylation under certain conditions, while the thioether group could potentially be oxidized .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar functional groups could make it more soluble in polar solvents .Applications De Recherche Scientifique

Pyridine Derivatives as Insecticides

Research into pyridine derivatives, including structures similar to 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline, has shown promising applications in the field of agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives and tested their insecticidal activity against cowpea aphid. The results indicated significant aphidicidal activities, with one compound displaying approximately four times the insecticidal activity of the commercial insecticide acetamiprid. This indicates the potential for developing effective, chemically novel insecticides based on pyridine and isoquinoline derivatives for agricultural use, offering new tools for pest management and crop protection (Bakhite et al., 2014).

Advances in Organic Synthesis

In the realm of organic chemistry, this compound and related compounds have been central to new synthetic methodologies. Zheng et al. (2012) developed an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines via a three-component reaction involving aryl ketones, hydroxylamine, and alkynes. This method facilitates the rapid assembly of multisubstituted isoquinolines and related structures, highlighting the versatility and utility of isoquinoline derivatives in constructing complex heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science (Zheng et al., 2012).

Catalysis and Process Chemistry

Isoquinoline derivatives like this compound have also found applications in catalysis and process chemistry. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene, utilizing isoquinoline as a solvent to enhance the production yield of methyl 3-pentenoate. The study underscores the role of isoquinoline derivatives in industrial chemistry, particularly in catalytic processes that lead to the efficient production of valuable chemical intermediates (Matsuda, 1973).

Novel Heterocyclic Compounds Synthesis

Isoquinoline derivatives, including those structurally related to this compound, are key intermediates in the synthesis of novel heterocyclic compounds. Zhu et al. (1999) reported the synthesis of 1-trifluoroacetyl indolizines and pyrrolo-[1,2-a]isoquinolines, demonstrating the potential of isoquinoline derivatives in generating diverse heterocyclic structures with potential applications in drug discovery and development (Zhu et al., 1999).

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the use of organoboron reagents under mild and functional group tolerant reaction conditions . The reaction involves an oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s worth noting that organoboron reagents, which are similar to the compound , are used in suzuki–miyaura coupling reactions . These reactions are known to affect various biochemical pathways, leading to the formation of new carbon–carbon bonds .

Result of Action

In the context of suzuki–miyaura coupling reactions, the result of action would be the formation of new carbon–carbon bonds .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions, which involve similar compounds, are known for their mild and functional group tolerant reaction conditions .

Safety and Hazards

Propriétés

IUPAC Name |

5-methoxy-1-(pyridin-3-ylmethylsulfanyl)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-15-6-2-5-14-13(15)7-9-18-16(14)20-11-12-4-3-8-17-10-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYBXJIIKWZJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)

![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890289.png)

![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)

![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)

![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)